(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818486
InChI: InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1
SMILES:
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide

CAS No.:

Cat. No.: VC17818486

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide -

Specification

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name (3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide
Standard InChI InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1
Standard InChI Key GSINSDUSKUQPOL-LURJTMIESA-N
Isomeric SMILES CC1=C(SC(=N1)C)[C@H](CC(=O)N)N
Canonical SMILES CC1=C(SC(=N1)C)C(CC(=O)N)N

Introduction

Chemical Identity and Structural Characterization

(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide (CAS No. 1565274-41-0) is a chiral organic compound with the molecular formula C₈H₁₃N₃OS and a molecular weight of 199.28 g/mol . Its structure features a propanamide backbone substituted at the β-position with an amino group and a dimethyl-1,3-thiazol-5-yl heterocycle. The stereochemistry at the C3 position is explicitly defined as S, which may influence its biological interactions and synthetic reactivity .

Key Structural Features:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, with methyl groups at the 2- and 4-positions (dimethyl substitution) .

  • Propanamide Moiety: A three-carbon chain terminating in a primary amide group, providing hydrogen-bonding capabilities.

  • Stereogenic Center: The (3S) configuration introduces chirality, which is critical for enantioselective interactions in biological systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₃N₃OS
Molecular Weight199.28 g/mol
CAS Registry Number1565274-41-0
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
StepReagents/ConditionsRole
Thiazole formationThiourea, α-bromo ketone, EtOHCyclocondensation
Chiral aminationL-Proline, NaBH₄, MeOHAsymmetric reduction
AmidationEDC/HOBt, DMFCarbodiimide-mediated coupling

Physicochemical and Stability Profiles

Despite gaps in experimental data, computational models predict the compound’s behavior:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and thiazole groups.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

  • Stereochemical Integrity: The (3S) configuration is stable under standard laboratory conditions but may racemize at elevated temperatures .

CompoundTargetIC₅₀/EC₅₀Source
3-Amino-3-(1,3-thiazol-4-yl)propanamideLeukemia cells5.2 μM
CDK2 inhibitorsCyclin-dependent kinase 20.8 nM

Related Compounds and Structural Analogues

The dimethyl-thiazole motif is a common feature in medicinal chemistry. Notable analogues include:

  • 3-Amino-3-(1,3-thiazol-4-yl)propanamide: Lacks dimethyl substitution but shares a similar propanamide-thiazole scaffold.

  • (3R)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide: A diastereomer with altered stereochemistry and thiazole substitution pattern .

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